N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide
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Overview
Description
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its structure comprises a piperazine ring substituted with a 2-methylpropanoyl group and a phenyl ring, which is further connected to a pyridine-2-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting piperazine with 2-methylpropanoyl chloride under basic conditions. This intermediate is then coupled with 4-bromophenylpyridine-2-carboxamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or phenyl derivatives.
Scientific Research Applications
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide has been extensively studied for its potential as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of Alzheimer’s disease . It has shown neuroprotective effects in in vivo studies, where it ameliorated neurochemical and behavioral alterations induced by neurotoxic agents . Additionally, its ability to inhibit acetylcholinesterase has been confirmed through in vitro assays and molecular docking studies .
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Galantamine: An alkaloid that also inhibits acetylcholinesterase.
Uniqueness
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide is unique due to its specific structural features, such as the presence of both piperazine and pyridine-2-carboxamide moieties, which contribute to its potent acetylcholinesterase inhibitory activity. Its dual action of inhibiting acetylcholinesterase and providing neuroprotective effects sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15(2)20(26)24-13-11-23(12-14-24)17-8-6-16(7-9-17)22-19(25)18-5-3-4-10-21-18/h3-10,15H,11-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGRVGOKKSQGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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